Hexamidine Dihydrochloride

Descripción general

Descripción

Hexamidine Dihydrochloride is an aromatic diamidine compound known for its potent antimicrobial properties. It was first synthesized and patented by May & Baker Limited in 1939 for its trypanocidal activity . Over the years, it has found applications in various fields, including medicine and cosmetics, due to its biocidal and enzyme inhibition properties .

Métodos De Preparación

Hexamidine Dihydrochloride is synthesized through a series of chemical reactions involving the addition of hydrochloric acid to hexamidine . The process typically involves:

Step 1: Synthesis of hexamidine base.

Step 2: Addition of hydrochloric acid to form the dihydrochloride salt.

Reaction Conditions: The reactions are carried out under controlled temperature and pH conditions to ensure the purity and yield of the final product.

Análisis De Reacciones Químicas

Hexamidine Dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify its structure, potentially altering its antimicrobial properties.

Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions: These reactions often involve reagents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Aplicaciones Científicas De Investigación

Hexamidine Dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical syntheses and reactions.

Biology: Employed in studies involving enzyme inhibition and antimicrobial activity.

Mecanismo De Acción

The exact mechanism of action of Hexamidine Dihydrochloride is not fully understood. it is believed to involve binding to the negatively charged lipid membranes of pathogens, leading to disruption of their cell walls and membranes . This action is similar to that of quaternary ammonium compounds. Additionally, it has been shown to inhibit various enzymes, contributing to its antimicrobial properties .

Comparación Con Compuestos Similares

Hexamidine Dihydrochloride is often compared with other diamidine compounds, such as:

Propamidine: Another diamidine with similar antimicrobial properties but shorter molecular structure.

Pentamidine: Used primarily for its antiprotozoal activity.

Actividad Biológica

Hexamidine dihydrochloride (HEX H) is an aromatic diamidine compound that has garnered attention for its diverse biological activities, particularly as an antimicrobial agent. Initially synthesized for its trypanocidal properties, HEX H has demonstrated significant efficacy against a range of pathogens, including multidrug-resistant bacteria. This article reviews the biological activity of HEX H, focusing on its antimicrobial properties, mechanisms of action, and applications in various fields.

Antimicrobial Properties

This compound exhibits broad-spectrum antimicrobial activity. It has been shown to be effective against several Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

- Proteus species

- Tsukamurella paurometabolum

Efficacy Against Multidrug-Resistant Strains

Recent studies highlight HEX H's potential against multidrug-resistant strains. For instance, a study by Grare et al. (2010) demonstrated its effectiveness against a series of multi-drug resistant Gram-positive bacteria, suggesting that it could serve as a valuable alternative in infection control settings .

Table 1: Minimum Inhibitory Concentration (MIC) Values of this compound Against Various Bacteria

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

| Proteus mirabilis | 32 |

The mechanism by which hexamidine exerts its antimicrobial effects is primarily attributed to its cationic nature, which allows it to interact with the negatively charged components of bacterial cell membranes. This interaction disrupts membrane integrity, leading to:

- Inhibition of oxygen uptake

- Leakage of intracellular components such as amino acids

- Ultimately resulting in cell death .

Moreover, studies have indicated that HEX H may also act as an enzyme inhibitor. For example, it has shown inhibitory activity against serine proteases involved in various biological processes .

Case Studies and Research Findings

- In Vitro Studies : An in vitro study conducted by Morgant et al. (1998) revealed that HEX H significantly decreased nitric oxide synthase activity, indicating potential anti-inflammatory properties alongside its antimicrobial effects .

- Resistance Studies : Research by Lemaître et al. (1998) identified strains of Listeria that exhibited resistance to HEX H, attributed to plasmid-mediated mechanisms. This highlights the importance of monitoring resistance patterns in clinical settings .

- Skin Applications : Hexamidine has also been investigated for its role in dermatological applications. Kimball et al. (2012) suggested that HEX might attenuate skin aging due to its inhibitory effects on serine proteases associated with skin inflammation .

Propiedades

IUPAC Name |

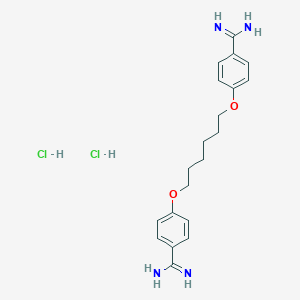

4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2.2ClH/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24;;/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMYFHPQQKVKID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40531585 | |

| Record name | 4,4'-[Hexane-1,6-diylbis(oxy)]di(benzene-1-carboximidamide)--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50357-46-5 | |

| Record name | 4,4'-[Hexane-1,6-diylbis(oxy)]di(benzene-1-carboximidamide)--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.